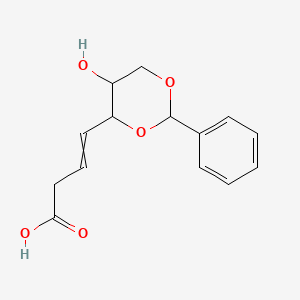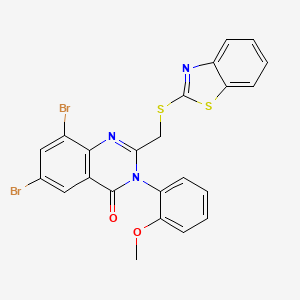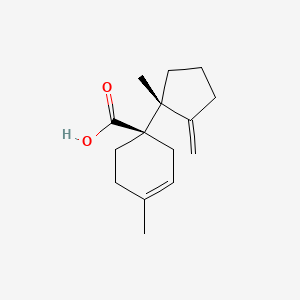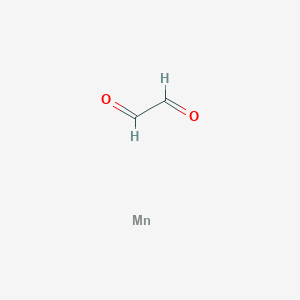
Propyl oct-7-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl oct-7-enoate is an organic ester compound formed from the reaction between propanol and oct-7-enoic acid. It is characterized by its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry. The compound’s structure consists of a propyl group attached to the ester functional group, which is further connected to an oct-7-enoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propyl oct-7-enoate can be synthesized through esterification, where propanol reacts with oct-7-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction is as follows:
C3H7OH+C8H14O2→C11H20O2+H2O
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond in the oct-7-enoic acid chain. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of propanol and oct-7-enol.
Substitution: Formation of amides or other ester derivatives.
Wissenschaftliche Forschungsanwendungen
Propyl oct-7-enoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone or signaling molecule in certain insect species.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Wirkmechanismus
The mechanism of action of propyl oct-7-enoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. At the molecular level, the ester functional group interacts with receptor proteins, triggering a signal transduction pathway that results in the sensation of smell.
Vergleich Mit ähnlichen Verbindungen
Ethyl oct-7-enoate: Similar structure but with an ethyl group instead of a propyl group.
Propyl hex-5-enoate: Similar structure but with a shorter carbon chain.
Butyl oct-7-enoate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: Propyl oct-7-enoate is unique due to its specific combination of a propyl group and an oct-7-enoic acid chain, which imparts distinct olfactory properties. Its longer carbon chain compared to similar esters like ethyl oct-7-enoate results in a different volatility and odor profile, making it particularly valuable in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
108058-77-1 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
propyl oct-7-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h3H,1,4-10H2,2H3 |
InChI-Schlüssel |
KJBRZWADVLEUIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


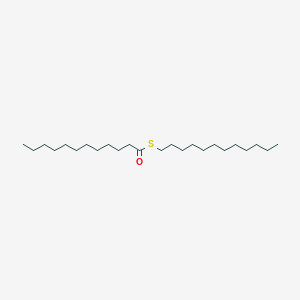
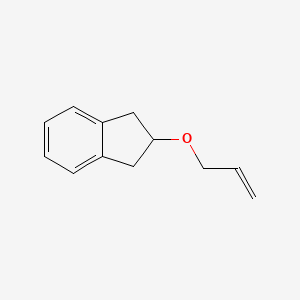
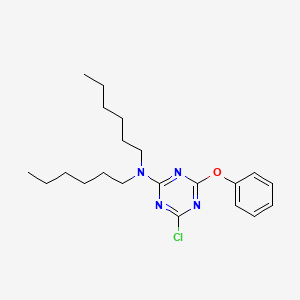
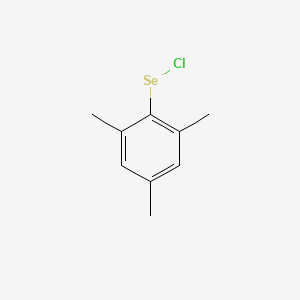
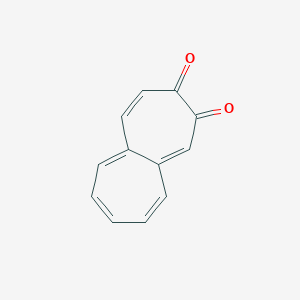
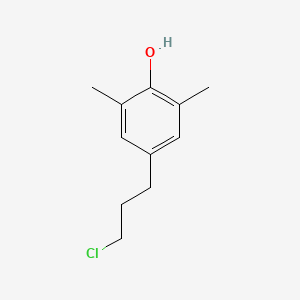
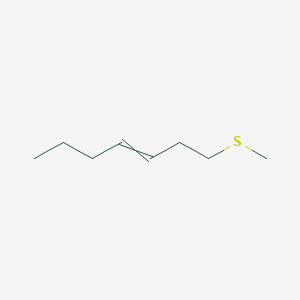
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
